molecular formula C21H16ClF3N4 B611034 Flt3-IN-2 CAS No. 923562-23-6

Flt3-IN-2

Katalognummer B611034
CAS-Nummer: 923562-23-6
Molekulargewicht: 416.8322
InChI-Schlüssel: MFXPJGJSKHZZGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flt3-IN-2 is a Flt3 inhibitor with an IC50 of less than 1 μM . It is used for research purposes only .


Synthesis Analysis

A structure-activity relationship (SAR) study was conducted on 3867 Flt3 inhibitors . The study used MACCS fingerprints, ECFP4 fingerprints, and TT fingerprints to represent the inhibitors in the dataset . The results showed that 2-aminopyrimidine, 1-ethylpiperidine, 2,4-bis(methylamino)pyrimidine, amino-aromatic heterocycle, [(2E)-but-2-enyl]dimethylamine, but-2-enyl, and alkynyl were typical fragments among highly active inhibitors .


Molecular Structure Analysis

Flt3-IN-2 is a Flt3 inhibitor with a molecular weight of 416.83 and a molecular formula of C21H16ClF3N4 . The structure of Flt3-IN-2 includes a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl group and a 4-(trifluoromethyl)benzyl group .


Physical And Chemical Properties Analysis

Flt3-IN-2 is a solid, white to off-white compound . It is soluble in DMSO . The compound has a CAS registry number of 923562-23-6 .

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Myeloid Leukaemia (AML)

FLT3-IN-2: is particularly significant in the context of AML , where mutations in the FLT3 gene can lead to poor patient outcomes . The compound targets mutant FLT3 leukaemic stem cells (LSC), which are crucial for the efficient treatment of patients with relapsed or refractory AML. By inhibiting the FLT3 pathway, FLT3-IN-2 may help in overcoming resistance to current therapies and improving survival rates.

B Lymphocyte Development and Humoral Immunity

The FLT3 signaling pathway plays an integral role in the proliferation, differentiation, and survival of B cell precursors derived from bone marrow . FLT3-IN-2, by modulating this pathway, could be used to study and potentially treat conditions related to B lymphocyte development and humoral immunity.

Neurological Research

Research has suggested that the FLT3 pathway may have roles in the brain, including modulating signal transduction and gene expression in various brain cell types . FLT3-IN-2 could serve as a tool to elucidate these roles, potentially leading to new insights into neurological conditions and cognitive functions.

Cancer Biomarker Gene Studies

FLT3 variations are associated with cancer development, making it a key biomarker gene . FLT3-IN-2 can be used in research to prioritize disease-causing variants and predict the functional effects of missense variants, aiding in the understanding of cancer progression and treatment responses.

Hematopoietic and Lymphoid Progenitor Regulation

FLT3 and its ligand are essential in regulating hematopoietic and lymphoid progenitors . FLT3-IN-2 could be used to investigate how modulation of this pathway affects cellular differentiation, survival, and proliferation, which is vital for understanding diseases like leukemia and lymphoma.

Signal Transduction and Cellular Communication

FLT3-IN-2 can be instrumental in studying signal transduction cascades initiated by FLT3 activation . This has implications for understanding how cells communicate and respond to their environment, which is fundamental in both normal physiology and disease states.

Wirkmechanismus

Flt3-IN-2 acts as an inhibitor of the Flt3 receptor, a type III receptor tyrosine kinase . It binds to the ATP-binding site of the receptor, preventing its activation . This inhibits the downstream signaling pathways regulated by Flt3, which are involved in cell survival, proliferation, and differentiation in hematopoietic stem/progenitor cells .

Safety and Hazards

Flt3-IN-2 is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Despite the development of Flt3 inhibitors like Flt3-IN-2, the treatment of acute myeloid leukemia (AML) remains a challenge due to the development of drug resistance . Future research is focused on developing new inhibitors and combination therapies to overcome resistance and improve the response to Flt3 inhibitors .

Eigenschaften

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXPJGJSKHZZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.